molecular formula C11H16N4 B1432664 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine CAS No. 1550948-34-9

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine

Cat. No.: B1432664
CAS No.: 1550948-34-9
M. Wt: 204.27 g/mol
InChI Key: YIZZNGPMLFFSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine is a nitrogen-containing heterocyclic compound. It has a molecular weight of 204.27 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4/c1-2-9(1)10-3-4-11(14-13-10)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 204.27 g/mol .

Scientific Research Applications

Antidiabetic Applications

Research on triazolo-pyridazine-6-yl-substituted piperazines has shown promising anti-diabetic properties through the inhibition of Dipeptidyl peptidase-4 (DPP-4) and the promotion of insulinotropic activities. These compounds were synthesized and evaluated for their potential as anti-diabetic medications, demonstrating excellent antioxidant and insulinotropic activity up to 99% in selected analogs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer and Antituberculosis Studies

Several studies have focused on synthesizing derivatives of cyclopropyl and piperazine for anticancer and antituberculosis applications. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis activity, highlighting the therapeutic potential of these compounds in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-inflammatory Activity

Research into piperazinylthienylpyridazine derivatives has revealed their potential in exhibiting anti-inflammatory activity. Specific compounds within this class demonstrated significant efficacy in reducing inflammation, providing a basis for further investigation into their use as anti-inflammatory agents (Refaat, Khalil, & Kadry, 2007).

Novel Syntheses and Biological Activities

Innovative synthetic routes have led to the creation of compounds with anticipated biological activities, including those with anti-tubercular, antibacterial, and MurB enzyme inhibitory properties. These syntheses have opened new avenues for the development of therapeutic agents targeting various bacterial infections and conditions (Srinivasarao et al., 2020).

Properties

IUPAC Name

3-cyclopropyl-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-9(1)10-3-4-11(14-13-10)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZZNGPMLFFSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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